2,5-Dihydroxybenzoate chemical properties and structure
2,5-Dihydroxybenzoate chemical properties and structure
An In-Depth Technical Guide to 2,5-Dihydroxybenzoate (Gentisic Acid): Properties, Applications, and Experimental Protocols
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2,5-Dihydroxybenzoate, commonly known as Gentisic Acid. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into its chemical and physical properties, significant applications, and validated experimental methodologies.
Core Chemical Identity and Structure
2,5-Dihydroxybenzoic acid (Gentisic Acid) is a phenolic acid and a dihydroxybenzoic acid derivative.[1] It is a significant compound in both natural and synthetic chemistry, recognized as a minor but active metabolite of aspirin (salicylic acid).[2] Its unique structure, featuring a carboxylic acid and two hydroxyl groups on a benzene ring, underpins its diverse chemical reactivity and biological functions.
Key Identifiers:
-
IUPAC Name: 2,5-dihydroxybenzoic acid[1]
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Synonyms: Gentisic acid, 5-Hydroxysalicylate, Hydroquinonecarboxylic acid[3][4][5]
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CAS Number: 490-79-9[4]
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Molecular Formula: C₇H₆O₄[4]
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Molecular Weight: 154.12 g/mol [1]
Caption: Chemical structure of 2,5-Dihydroxybenzoic acid.
Physicochemical Properties
Gentisic acid presents as a white to light beige or light yellow crystalline powder.[1][6] Its physical and chemical characteristics are critical for its application in both laboratory and industrial settings. The presence of both a carboxylic acid group and hydroxyl groups allows for hydrogen bonding, influencing its solubility and melting point.
| Property | Value |
| Melting Point | 199-208 °C (decomposes at 205 °C)[4][6] |
| Boiling Point | ~406-407 °C (estimated)[2] |
| Solubility | Water: 2.2 g/100 g (25 °C)[4]Ethanol: Very soluble[4]Diethyl Ether: Very soluble[4]Chloroform: Sparingly soluble[4]Benzene: Insoluble[4][6] |
| Dissociation Constants (pKa) | pKa₁ = 2.97 (Carboxylic acid)[4]pKa₂ = 10.5 (Phenolic hydroxyl)[4] |
| Appearance | White to light beige crystalline powder[6] |
| Stability | Stable in boiling water; decomposes upon strong heating to form p-benzoquinone and carbon dioxide.[6] |
Spectroscopic Profile
The structural features of 2,5-DHBA give rise to a distinct spectroscopic fingerprint, which is essential for its identification and quantification.
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UV-Vis Spectroscopy: In solution, gentisic acid exhibits a characteristic absorbance peak at approximately 320 nm.[7][8] This property is fundamental to its function as a MALDI matrix, as it strongly absorbs the UV laser energy used in that technique.[9]
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NMR Spectroscopy:
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¹H NMR: The proton NMR spectrum shows characteristic signals for the aromatic protons, with chemical shifts influenced by the positions of the hydroxyl and carboxyl groups. Spectra are available in public databases like the Human Metabolome Database and SpectraBase.[10]
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¹³C NMR: The carbon spectrum provides information on the seven unique carbon atoms in the molecule, including the carboxyl carbon and the hydroxyl-substituted aromatic carbons.[1][11]
-
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the O-H stretching of the hydroxyl and carboxylic acid groups, the C=O stretching of the carboxylic acid, and C=C stretching from the aromatic ring.[11]
Key Applications in Research and Drug Development
Gentisic acid's utility spans multiple scientific domains, from analytical chemistry to pharmacology, owing to its antioxidant, anti-inflammatory, and unique physical properties.
Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry
2,5-DHBA is one of the most widely used matrices for the MALDI-MS analysis of a broad range of biomolecules, including peptides, proteins, carbohydrates, and lipids.[1][9][12]
Causality Behind its Efficacy as a Matrix:
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Strong UV Absorbance: It has a strong absorption maximum near the wavelength of the nitrogen lasers (337 nm) commonly used in MALDI instruments.[9] This allows the matrix to efficiently absorb the laser energy, protecting the analyte from direct laser-induced fragmentation.[13]
-
Co-crystallization: It readily co-crystallizes with a wide variety of analytes, embedding them within the matrix crystals. This intimate mixing is crucial for efficient energy transfer.
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Proton Donor: As an acidic molecule, it can serve as a proton source, facilitating the ionization of the analyte molecules (protonation) in the hot plume generated by the laser pulse.[13][14]
Caption: A simplified workflow for MALDI-MS using 2,5-DHBA as the matrix.
Pharmacological Activities
Gentisic acid has demonstrated a range of biological activities that make it a subject of interest in drug development.[2][6]
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Antioxidant and Anti-inflammatory: It is known to be an effective radical scavenger.[6] This antioxidant activity contributes to its anti-inflammatory properties.[2] Studies have shown it can decrease the production of reactive oxygen species and inhibit LDL oxidation.[6]
-
Anticancer Potential: In-vitro studies have revealed that gentisic acid exhibits dose-dependent inhibition of cell proliferation and can induce apoptosis in various cancer cell lines.[15] Its mechanisms involve modulating key signaling pathways implicated in cancer progression.[15]
| Cell Line | Cancer Type | IC₅₀ Value (µM) |
| SW480 | Colorectal Cancer | 22.39 ± 2.12 |
| SW620 | Colorectal Cancer | 11.83 ± 1.54 |
| A549 | Non-Small Cell Lung Carcinoma | Dose-dependent inhibition[15] |
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Other Bioactivities: Research has identified gentisic acid as a potent inhibitor of fibroblast growth factors (FGFs), suggesting potential applications in diseases characterized by excessive FGF signaling.[16][17] It has also been investigated for its antidiabetic potential through the inhibition of α-glucosidase and α-amylase.[18]
Experimental Protocols
The following protocols are provided as self-validating systems for assessing the bioactivity and application of 2,5-Dihydroxybenzoate.
Protocol 1: MALDI-MS Sample Preparation for Peptides
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Objective: To prepare a peptide sample for analysis using 2,5-DHBA as the matrix.
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Methodology:
-
Prepare Matrix Solution: Create a saturated solution of 2,5-DHBA (e.g., 10 mg/mL) in a suitable solvent mixture. A common choice is 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA). The TFA aids in peptide solubility and ionization.
-
Prepare Analyte Solution: Dissolve the peptide sample in a compatible solvent (e.g., 0.1% TFA in water) to a final concentration of approximately 1-10 pmol/µL.
-
Mix Analyte and Matrix: On a clean surface (like Parafilm), mix 1 µL of the analyte solution with 1 µL of the matrix solution. Pipette up and down gently to ensure homogeneity.
-
Spotting: Pipette 0.5-1.0 µL of the mixture onto a spot on the MALDI target plate.
-
Crystallization: Allow the spot to air-dry completely at room temperature. This process, known as the dried-droplet method, results in the co-crystallization of the matrix and analyte.
-
Analysis: Load the target plate into the mass spectrometer for analysis.
-
Protocol 2: DPPH Radical Scavenging Assay
-
Objective: To determine the antioxidant capacity of gentisic acid.[15]
-
Methodology:
-
Prepare DPPH Solution: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). The solution should have a deep violet color.
-
Prepare Gentisic Acid Solutions: Create a series of dilutions of gentisic acid in methanol at various concentrations.
-
Reaction: In a 96-well plate, add a fixed volume of the DPPH solution to each well. Then, add an equal volume of the different gentisic acid dilutions (and a methanol blank).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The DPPH radical reacts with the antioxidant, causing the solution to change color from violet to yellow.
-
Measurement: Measure the absorbance of each well at a specific wavelength (typically ~517 nm) using a microplate reader.
-
Calculation: The percentage of scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) can then be determined.
-
Protocol 3: Cell Viability (MTT) Assay
-
Objective: To assess the cytotoxic effect of gentisic acid on cancer cells.[15]
-
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of gentisic acid. Include an untreated control group. Incubate for a specified period (e.g., 48 hours).
-
Add MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Cell viability is expressed as a percentage relative to the untreated control. The IC₅₀ value can be calculated from the dose-response curve.
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Safety, Handling, and Storage
Proper handling and storage are essential when working with 2,5-Dihydroxybenzoic acid.
-
Hazards: It is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation.[19] It is also considered harmful if swallowed (Acute toxicity, Oral, Category 4).[19]
-
Handling: Use in a well-ventilated area.[20] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[19] Avoid generating dust and avoid contact with skin, eyes, and clothing.[20]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[19]
-
First Aid:
Conclusion
2,5-Dihydroxybenzoic acid is a versatile and valuable compound for the scientific community. Its well-defined chemical and physical properties, combined with its significant biological activities, make it a powerful tool in fields ranging from analytical mass spectrometry to cancer research and drug discovery. Its role as a primary MALDI matrix is firmly established, while its potential as an anti-inflammatory, antioxidant, and anticancer agent continues to be an active area of investigation. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize and explore the full potential of this multifaceted molecule.
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ResearchGate. (n.d.). Calcium complex of 2,5-dihydroxybenzoic acid (gentisic acid): Synthesis, crystal structure and spectroscopic properties. Retrieved from [Link]
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Taylor & Francis Online. (2013). Calcium complex of 2,5-dihydroxybenzoic acid (gentisic acid): synthesis, crystal structure, and spectroscopic properties. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of methyl 2,5-dihydroxybenzoate. Retrieved from [Link]
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Perflavory. (n.d.). 2,5-dihydroxybenzoic acid, 490-79-9. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000152). Retrieved from [Link]
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National Institutes of Health. (n.d.). Gentisic Acid, a Compound Associated with Plant Defense and a Metabolite of Aspirin, Heads a New Class of in Vivo Fibroblast Growth Factor Inhibitors. Retrieved from [Link]
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ResearchGate. (n.d.). UV − Vis spectroscopic overlay of protocatechuic, vanillic, and gentisic acids. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction mechanism of 2,5-dihydroxybenzoic acid derivatives. Retrieved from [Link]
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Osaka Medical Center for Maternal and Child Health. (n.d.). Gentisic acid; MALDI-TOF; MS; Neg. Retrieved from [Link]
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Semantic Scholar. (2024). Can Gentisic Acid Serve as a High-Performance Antioxidant with Lower Toxicity for a Promising New Topical Application? Retrieved from [Link]
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Stenutz. (n.d.). 2,5-dihydroxybenzoic acid. Retrieved from [Link]
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National Institutes of Health. (2018). Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids. Retrieved from [Link]
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MDPI. (2021). Insight into Gentisic Acid Antidiabetic Potential Using In Vitro and In Silico Approaches. Retrieved from [Link]
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ResearchGate. (n.d.). Molecular structures and pKa values of acidic MALDI matrices. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Gentisic acid prevents diet-induced obesity in mice by accelerating the thermogenesis of brown adipose tissue. Retrieved from [Link]
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ACS Publications. (n.d.). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. Retrieved from [Link]
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ACS Publications. (n.d.). Noncovalent association phenomena of 2,5-dihydroxybenzoic acid with cyclic and linear oligosaccharides. Retrieved from [Link]
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